tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a trifluoromethyl group
Properties
IUPAC Name |
tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHYVYWOOMUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the indoline core. One common approach is the cyclization of an appropriate precursor containing the piperidine and indoline moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: The biological applications of this compound are vast. It has been studied for its potential as a bioactive molecule, with research exploring its effects on various biological targets.
Medicine: In the medical field, tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate has shown promise in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in polymer science, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to these targets. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Tert-Butyl 2-oxo-5-(trifluoromethyl)indoline-3-carboxylate
Tert-Butyl 2-oxo-5-(trifluoromethyl)indoline-3-carboxylate
Tert-Butyl 2-oxo-5-(trifluoromethyl)indoline-3-carboxylate
Uniqueness: Tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate stands out due to its spirocyclic structure, which is not commonly found in similar compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Chemical Identification:
- Name: tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS Number: 2197054-17-2
- Molecular Formula: CHFNO
- Molecular Weight: 370.37 g/mol
This compound is part of a class of spirocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.
Research indicates that this compound may exhibit several biological activities, including:
-
Anti-inflammatory Effects:
- The compound has shown potential in suppressing pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases. For example, it may inhibit the production of nitric oxide (NO) and cyclooxygenase enzymes (COX), similar to other stilbene compounds known for their anti-inflammatory properties .
- Anticancer Activity:
- Antimicrobial Properties:
Toxicological Profile
The safety profile of this compound remains under investigation. Current data indicates that it may cause irritation upon contact with skin or eyes but lacks comprehensive toxicological studies to fully establish its safety parameters .
Research Findings and Case Studies
| Study | Findings | Model | Concentration | Effect |
|---|---|---|---|---|
| Study A | Inhibition of IL-1β and COX-2 | Rat-derived chondrocytes | 10 µM | Anti-inflammatory |
| Study B | Induction of apoptosis via downregulation of XIAP | Human bladder cancer cell lines | 60 µM | Anticancer |
| Study C | Antimicrobial activity against Staphylococcus aureus | Clinical strains | 128 - 256 µg/mL | Antimicrobial |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. It is particularly important to conduct:
- In vivo studies to confirm the efficacy observed in vitro.
- Long-term toxicity assessments to ensure safety for potential therapeutic applications.
- Mechanistic studies to better understand how this compound interacts at the molecular level with various biological targets.
Q & A
Q. Advanced
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs).
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.
- ADMET prediction : Optimize logP and metabolic stability using the trifluoromethyl group’s electron-withdrawing effects .
What safety precautions are necessary when handling this compound in laboratory settings?
Basic
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. In case of exposure, rinse affected areas with water and seek medical advice. Refer to SDS for hazard-specific first aid (e.g., H302: harmful if swallowed) .
What experimental approaches are used to determine the mechanism of action of this compound in neuropharmacological contexts?
Q. Advanced
- Target deconvolution : Use affinity chromatography with brain tissue lysates to identify binding partners.
- Functional assays : Measure cAMP levels or calcium flux in neuronal cell lines.
- Knockout models : Validate target relevance using CRISPR/Cas9-modified cells .
How does the presence of the trifluoromethyl group influence the compound’s physicochemical properties?
Basic
The trifluoromethyl group increases lipophilicity (logP), enhancing blood-brain barrier penetration. Its electron-withdrawing nature stabilizes the carbamate group against hydrolysis and may modulate receptor binding kinetics. Comparative studies with methyl or chloro analogs show improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
